Higher Lipophilicity (LogP) of (5-Ethyl-1-benzofuran-3-yl)acetic acid Compared to Unsubstituted Benzofuran-3-acetic Acid
(5-Ethyl-1-benzofuran-3-yl)acetic acid exhibits a calculated LogP of 2.62, which is significantly higher than the LogP of 1.87 for the unsubstituted benzofuran-3-acetic acid (CAS 64175-51-5) [1][2]. This increased lipophilicity is a direct consequence of the 5-ethyl group, which adds hydrophobic bulk to the molecule.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.62 |
| Comparator Or Baseline | Unsubstituted benzofuran-3-acetic acid (CAS 64175-51-5) with LogP = 1.87 |
| Quantified Difference | ΔLogP = +0.75 |
| Conditions | Calculated LogP values from ChemSrc database |
Why This Matters
A higher LogP value indicates greater membrane permeability, which can be a critical factor in cell-based assays or in vivo studies where passive diffusion across lipid bilayers is required.
- [1] ChemSrc. (5-乙基-1-苯并呋喃-3-基)乙酸 | CAS 882248-24-0. View Source
- [2] ChemSrc. 苯并呋喃-3-基乙酸 | CAS 64175-51-5. View Source
